molecular formula C16H19N3OS B5625351 1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5625351
M. Wt: 301.4 g/mol
InChI Key: ZZJVRPVNTZKEPA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazine ring, a furan ring, and a phenyl group with two methyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of 2-furylmethylamine with 2,3-dimethylphenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction parameters. Continuous flow reactors and automated systems can be employed to optimize the production process, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

1-(2,3-Dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: Its biological activity can be explored for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Medicine: The compound may have therapeutic potential, and its effects on biological systems can be studied for possible medical applications.

  • Industry: Its unique properties can be utilized in the development of new materials, coatings, or catalysts for industrial processes.

Mechanism of Action

The mechanism by which 1-(2,3-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context and the specific biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

  • 1-(2,4-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

  • 1-(2,3-dimethylphenyl)-5-(3-furylmethyl)-1,3,5-triazinane-2-thione

  • 1-(2,3-dimethylphenyl)-5-(2-thienylmethyl)-1,3,5-triazinane-2-thione

These compounds share structural similarities but differ in the position or type of substituents on the phenyl or furan rings. The uniqueness of this compound lies in its specific arrangement of substituents, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-12-5-3-7-15(13(12)2)19-11-18(10-17-16(19)21)9-14-6-4-8-20-14/h3-8H,9-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJVRPVNTZKEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CN(CNC2=S)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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